molecular formula C10H15N3O B1285645 (6-Morpholinopyridin-3-yl)methanamine CAS No. 771572-26-0

(6-Morpholinopyridin-3-yl)methanamine

Cat. No. B1285645
M. Wt: 193.25 g/mol
InChI Key: QXGZUDFSJASRPB-UHFFFAOYSA-N
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Description

The compound (6-Morpholinopyridin-3-yl)methanamine is a heterocyclic chemical structure that is not directly mentioned in the provided papers. However, the papers do discuss related compounds that feature morpholine as a core structural motif. Morpholine analogs are of significant interest in medicinal chemistry due to their potential biological activities, particularly as they relate to the central nervous system. For instance, morpholine derivatives have been explored for their antagonistic properties against dopamine receptors, which could have implications for treating disorders such as schizophrenia and Parkinson's disease .

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of morpholine analogs is characterized by the presence of a morpholine ring, which can adopt various conformations depending on the substituents attached to it. For example, in the synthesis of a novel bioactive heterocycle, the morpholine ring was found to adopt a chair conformation, which is a common and stable conformation for six-membered rings . The molecular structure is often confirmed using techniques such as IR, 1H NMR, LC-MS spectra, and X-ray diffraction studies, which provide detailed information about the arrangement of atoms within the molecule .

Chemical Reactions Analysis

Morpholine analogs can participate in various chemical reactions, depending on their functional groups and the reaction conditions. The papers provided do not detail specific reactions involving (6-Morpholinopyridin-3-yl)methanamine, but they do mention key reactions in the synthesis of related compounds. For instance, the bromination of a pyridine derivative and the dehydration of a diol with subsequent cyclization were crucial steps in the synthesis of a potent M1 selective muscarinic agonist . These reactions are indicative of the types of chemical transformations that might be involved in the synthesis and modification of morpholine derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives can vary widely depending on their specific structure. The papers do not provide explicit details on the properties of (6-Morpholinopyridin-3-yl)methanamine, but they do offer insights into the properties of similar compounds. For example, the crystal structure of a morpholine-containing bioactive heterocycle was determined to be monoclinic with specific space group P21/c, and the stability of the molecule was attributed to inter and intra-molecular hydrogen bonds . These properties are crucial for understanding the behavior of these compounds in biological systems and their potential as therapeutic agents.

Scientific Research Applications

Antibacterial and Antifungal Activities

  • Application : Synthesis of quinoline derivatives incorporating (6-Morpholinopyridin-3-yl)methanamine structure demonstrated moderate to very good antibacterial and antifungal activities against pathogenic strains. This suggests potential use in developing new antimicrobial agents.
  • Source : (Thomas, Adhikari, & Shetty, 2010).

Synthesis of N-Heterocyclic Ruthenium(II) Complexes

  • Application : The synthesis of N-heterocyclic ruthenium(II) complexes using similar compounds has shown great efficiency in hydrogenation reactions. This indicates its potential application in chemical synthesis processes.
  • Source : (Karabuğa, Bars, Karakaya, & Gümüş, 2015).

In Vitro Antitumor Activity

  • Application : A series of derivatives of this compound, especially those containing ferrocene, displayed attractive in vitro cytotoxicity and cytostatic effects on various human cancer cells. This suggests a potential application in cancer research and treatment.
  • Source : (Károlyi et al., 2012).

Synthesis and Characterization of Schiff Bases

  • Application : Schiff bases synthesized from (6-Morpholinopyridin-3-yl)methanamine derivatives have been studied for their potential as anticonvulsant agents, indicating their application in neurological disorder treatments.
  • Source : (Pandey & Srivastava, 2011).

Water Oxidation by Mononuclear Ruthenium Complex

  • Application : The compound's derivative was used in synthesizing mononuclear ruthenium complexes that play a role in water oxidation, indicating its relevance in catalysis and renewable energy research.
  • Source : (Vennampalli, Liang, Webster, & Zhao, 2014).

Antiproliferative Activity and Structural Analysis

  • Application : Derivatives of this compound have shown antiproliferative activity, and their structural characteristics have been studied for potential applications in medicinal chemistry.
  • Source : (Prasad et al., 2018).

properties

IUPAC Name

(6-morpholin-4-ylpyridin-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c11-7-9-1-2-10(12-8-9)13-3-5-14-6-4-13/h1-2,8H,3-7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXGZUDFSJASRPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=C(C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00585408
Record name 1-[6-(Morpholin-4-yl)pyridin-3-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00585408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Morpholinopyridin-3-yl)methanamine

CAS RN

771572-26-0
Record name 1-[6-(Morpholin-4-yl)pyridin-3-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00585408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [6-(morpholin-4-yl)pyridin-3-yl]methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
KW Wurm, FM Bartz, L Schulig, A Bodtke… - Archiv der …, 2023 - Wiley Online Library
K V 7 channel openers have proven their therapeutic value in the treatment of pain as well as epilepsy and, moreover, they hold the potential to expand into additional indications with …
Number of citations: 2 onlinelibrary.wiley.com

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